tert-Butyl (R)-3-(4-(trifluoromethyl)phenyl)piperazine-1-carboxylate
Description
®-3-(4-TRIFLUOROMETHYL-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring. The piperazine ring is bonded to a carboxylic acid tert-butyl ester group, making it a versatile molecule for synthetic and research purposes.
Properties
Molecular Formula |
C16H21F3N2O2 |
|---|---|
Molecular Weight |
330.34 g/mol |
IUPAC Name |
tert-butyl (3R)-3-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-9-8-20-13(10-21)11-4-6-12(7-5-11)16(17,18)19/h4-7,13,20H,8-10H2,1-3H3/t13-/m0/s1 |
InChI Key |
OFLVGTQESIIGGB-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@@H](C1)C2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-TRIFLUOROMETHYL-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-trifluoromethylphenylpiperazine with tert-butyl chloroformate under basic conditions to form the desired ester. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity. The use of high-throughput screening and optimization of reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
®-3-(4-TRIFLUOROMETHYL-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles like amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
®-3-(4-TRIFLUOROMETHYL-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-3-(4-TRIFLUOROMETHYL-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethylphenylpiperazine: Lacks the ester group, making it less versatile in synthetic applications.
Piperazine-1-carboxylic acid tert-butyl ester: Does not have the trifluoromethyl group, resulting in different chemical properties.
Uniqueness
®-3-(4-TRIFLUOROMETHYL-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is unique due to the combination of the trifluoromethyl group and the ester functionality, providing a balance of lipophilicity and reactivity that is valuable in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
